1-(4-methoxyphenethyl)-3-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)urea
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Overview
Description
1-(4-Methoxyphenethyl)-3-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)urea is a synthetic organic compound that combines a methoxyphenethyl group with a tetrahydrocarbazolyl moiety through a urea linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-methoxyphenethyl)-3-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)urea typically involves the following steps:
Formation of the Tetrahydrocarbazole Core: The tetrahydrocarbazole core can be synthesized through a Pictet-Spengler reaction, where an indole derivative reacts with an aldehyde or ketone in the presence of an acid catalyst.
Introduction of the Methoxyphenethyl Group: The methoxyphenethyl group can be introduced via a nucleophilic substitution reaction, where a suitable leaving group on the phenethyl moiety is replaced by the tetrahydrocarbazole.
Urea Formation: The final step involves the reaction of the amine group on the tetrahydrocarbazole with an isocyanate derivative to form the urea linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the Pictet-Spengler reaction and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
1-(4-Methoxyphenethyl)-3-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)urea can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.
Reduction: The urea linkage can be reduced to form corresponding amines.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst can be employed.
Substitution: Nucleophiles such as thiols or amines can be used under basic conditions to replace the methoxy group.
Major Products
Oxidation: Hydroxylated or carbonylated derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Potential use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(4-methoxyphenethyl)-3-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)urea depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors, modulating their activity. The urea linkage can form hydrogen bonds with biological molecules, influencing their function.
Comparison with Similar Compounds
Similar Compounds
1-(4-Methoxyphenethyl)-3-(1H-indol-3-yl)urea: Similar structure but with an indole moiety instead of tetrahydrocarbazole.
1-(4-Methoxyphenethyl)-3-(2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-yl)urea: Contains a pyrroloquinoline core.
Uniqueness
1-(4-Methoxyphenethyl)-3-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)urea is unique due to the combination of the tetrahydrocarbazole core and the methoxyphenethyl group, which may confer distinct biological and chemical properties compared to similar compounds.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
Molecular Formula |
C22H25N3O2 |
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Molecular Weight |
363.5 g/mol |
IUPAC Name |
1-[2-(4-methoxyphenyl)ethyl]-3-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)urea |
InChI |
InChI=1S/C22H25N3O2/c1-27-16-11-9-15(10-12-16)13-14-23-22(26)25-20-8-4-6-18-17-5-2-3-7-19(17)24-21(18)20/h2-3,5,7,9-12,20,24H,4,6,8,13-14H2,1H3,(H2,23,25,26) |
InChI Key |
CMAPBBOSBBHQRX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)NC2CCCC3=C2NC4=CC=CC=C34 |
Origin of Product |
United States |
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